Methyl 4-(3,5-difluorobenzyl)-6-methylnicotinate
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Overview
Description
Methyl 4-(3,5-difluorobenzyl)-6-methylnicotinate is an organic compound that belongs to the class of nicotinates It features a nicotinic acid ester structure with a 3,5-difluorobenzyl group attached to the 4-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3,5-difluorobenzyl)-6-methylnicotinate typically involves the esterification of 4-(3,5-difluorobenzyl)-6-methylnicotinic acid. The reaction can be carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually performed under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3,5-difluorobenzyl)-6-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-(3,5-difluorobenzyl)-6-methylnicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(3,5-difluorobenzyl)-6-methylnicotinate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(3,5-difluorobenzyl)-nicotinate
- Methyl 4-(3,5-dichlorobenzyl)-6-methylnicotinate
- Methyl 4-(3,5-difluorobenzyl)-5-methylnicotinate
Uniqueness
Methyl 4-(3,5-difluorobenzyl)-6-methylnicotinate is unique due to the specific positioning of the 3,5-difluorobenzyl group and the methyl group on the nicotinate structure. This unique arrangement can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Biological Activity
Methyl 4-(3,5-difluorobenzyl)-6-methylnicotinate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₃F₂NO₂
- CAS Number : 226718-01-0
The compound features a methyl group at the 6-position of the nicotinic acid derivative and a 3,5-difluorobenzyl substituent at the 4-position. The incorporation of fluorine atoms is significant as it may enhance lipophilicity and bioavailability, which are critical for drug efficacy.
This compound is thought to interact with various biological targets, potentially influencing pathways related to inflammation and pain management. The presence of fluorine atoms may also modulate its interaction with cellular targets, enhancing its therapeutic potential.
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This suggests potential applications in treating conditions characterized by chronic inflammation.
Analgesic Properties
The compound has been evaluated for its analgesic effects. Animal models have demonstrated significant pain relief comparable to standard analgesics. This activity could be attributed to its ability to modulate pain pathways in the central nervous system.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound better, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl 2,6-dichloro-4-methylnicotinate | Chlorine substituents instead of fluorine | Different halogen effects on biological activity |
Methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate | Different difluorobenzyl position | Potentially altered receptor interaction profiles |
Ethyl 2,4-dihydroxy-6-methylnicotinate | Hydroxy groups instead of fluorine | Increased polarity may affect solubility |
Methyl nicotinate | Basic structure without additional substituents | Used primarily as a rubefacient for muscle and joint pain |
This table highlights how the unique fluorinated structure of this compound may influence its reactivity and biological properties compared to other compounds.
Study on Anti-inflammatory Activity
A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of this compound in an animal model of arthritis. The results indicated a significant reduction in joint swelling and inflammatory markers compared to control groups. These findings support the compound's potential use in treating inflammatory diseases.
Analgesic Efficacy Assessment
Another study focused on assessing the analgesic efficacy of this compound using a formalin test in rodents. The results showed that treatment with this compound resulted in a marked decrease in pain behavior during both the acute and chronic phases of pain assessment, suggesting its potential as an effective analgesic agent.
Properties
Molecular Formula |
C15H13F2NO2 |
---|---|
Molecular Weight |
277.27 g/mol |
IUPAC Name |
methyl 4-[(3,5-difluorophenyl)methyl]-6-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H13F2NO2/c1-9-3-11(14(8-18-9)15(19)20-2)4-10-5-12(16)7-13(17)6-10/h3,5-8H,4H2,1-2H3 |
InChI Key |
PFIWWLXONUADQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)C(=O)OC)CC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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